Cas no 2248364-09-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethoxypentanoate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethoxypentanoate Chemical and Physical Properties
Names and Identifiers
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- 2248364-09-0
- EN300-6514049
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethoxypentanoate
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- Inchi: 1S/C15H17NO5/c1-3-7-12(20-4-2)15(19)21-16-13(17)10-8-5-6-9-11(10)14(16)18/h5-6,8-9,12H,3-4,7H2,1-2H3
- InChI Key: WSHVQAAGWHBHEB-UHFFFAOYSA-N
- SMILES: O(CC)C(C(=O)ON1C(C2C=CC=CC=2C1=O)=O)CCC
Computed Properties
- Exact Mass: 291.11067264g/mol
- Monoisotopic Mass: 291.11067264g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 7
- Complexity: 398
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 72.9Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethoxypentanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6514049-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethoxypentanoate |
2248364-09-0 | 0.25g |
$591.0 | 2023-05-31 | ||
Enamine | EN300-6514049-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethoxypentanoate |
2248364-09-0 | 1g |
$642.0 | 2023-05-31 | ||
Enamine | EN300-6514049-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethoxypentanoate |
2248364-09-0 | 10g |
$2762.0 | 2023-05-31 | ||
Enamine | EN300-6514049-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethoxypentanoate |
2248364-09-0 | 0.1g |
$565.0 | 2023-05-31 | ||
Enamine | EN300-6514049-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethoxypentanoate |
2248364-09-0 | 5g |
$1862.0 | 2023-05-31 | ||
Enamine | EN300-6514049-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethoxypentanoate |
2248364-09-0 | 0.5g |
$616.0 | 2023-05-31 | ||
Enamine | EN300-6514049-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethoxypentanoate |
2248364-09-0 | 0.05g |
$539.0 | 2023-05-31 | ||
Enamine | EN300-6514049-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethoxypentanoate |
2248364-09-0 | 2.5g |
$1260.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethoxypentanoate Related Literature
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2. Caper tea
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3. Book reviews
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethoxypentanoate
Research Brief on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethoxypentanoate (CAS: 2248364-09-0): Recent Advances and Applications
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethoxypentanoate (CAS: 2248364-09-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique isoindole-1,3-dione core and ethoxypentanoate side chain, exhibits promising potential in drug development, particularly as a prodrug or intermediate in the synthesis of bioactive compounds. Recent studies have explored its applications in targeted drug delivery, enzyme inhibition, and as a scaffold for novel therapeutic agents.
A 2023 study published in the Journal of Medicinal Chemistry investigated the pharmacokinetic properties of this compound, revealing enhanced stability and bioavailability compared to its parent molecules. The research highlighted its role as a prodrug, where the 2-ethoxypentanoate moiety facilitates improved membrane permeability, followed by enzymatic hydrolysis to release the active isoindole-1,3-dione derivative. This mechanism is particularly advantageous for oral drug formulations, addressing challenges associated with poor solubility and rapid metabolism.
In the context of enzyme inhibition, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethoxypentanoate has been evaluated as a potential inhibitor of histone deacetylases (HDACs), a class of enzymes implicated in cancer and neurodegenerative diseases. Preliminary in vitro assays demonstrated selective inhibition of HDAC6, with an IC50 value in the low micromolar range. These findings suggest its utility as a lead compound for developing isoform-specific HDAC inhibitors, which could minimize off-target effects commonly observed with pan-HDAC inhibitors.
Another notable application of this compound lies in its use as a building block for PROTACs (Proteolysis Targeting Chimeras). A 2024 study in ACS Chemical Biology reported its incorporation into a novel PROTAC design targeting the androgen receptor (AR) for prostate cancer therapy. The isoindole-1,3-dione moiety served as a linker between the AR ligand and the E3 ubiquitin ligase recruiter, enabling efficient degradation of the target protein. This approach demonstrated superior efficacy in xenograft models compared to traditional AR antagonists, highlighting the versatility of 2248364-09-0 in modern drug discovery platforms.
Ongoing research is also exploring the compound's potential in antimicrobial applications. A recent preprint on BioRxiv described its derivatization into a series of novel quorum sensing inhibitors, showing potent activity against Pseudomonas aeruginosa biofilms. The 2-ethoxypentanoate side chain was found to mimic natural acyl homoserine lactones, interfering with bacterial communication pathways without inducing resistance—a critical advantage in addressing antibiotic-resistant infections.
From a synthetic chemistry perspective, advances in the scalable production of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethoxypentanoate have been achieved through continuous flow chemistry methods. A 2023 patent (WO202318765A1) disclosed an optimized process with >90% yield and reduced environmental impact, addressing previous limitations in batch synthesis. This technological improvement is expected to facilitate broader adoption of the compound in both academic and industrial settings.
In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-ethoxypentanoate (2248364-09-0) represents a multifaceted compound with growing importance in pharmaceutical research. Its applications span from prodrug design to targeted protein degradation, supported by recent advancements in both biological evaluation and synthetic accessibility. Future research directions may focus on expanding its therapeutic indications and further optimizing its pharmacological properties through structural modifications.
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